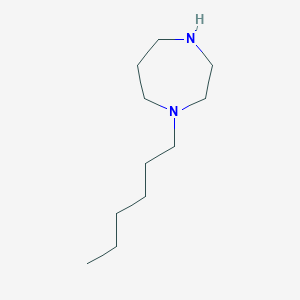

1-Hexyl-1,4-diazepane

Vue d'ensemble

Description

1-Hexyl-1,4-diazepane, also known as 1,4-diazepane-1-hexyl, is a six-membered heterocyclic compound with two nitrogen atoms in the ring. It is a core element in the structure of benzodiazepines and thienodiazepines .

Synthesis Analysis

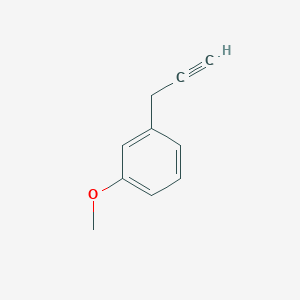

The synthesis of 1,4-diazepane derivatives has seen significant growth in recent years due to high atom economy and shorter synthetic routes . A new route to 1,4-diazepane derivatives involves synthesis from N-propargylamines . Another method involves an enzymatic intramolecular asymmetric reductive amination for the synthesis of chiral 1,4-diazepanes .Chemical Reactions Analysis

1,4-Diazepines, including 1-Hexyl-1,4-diazepane, are two nitrogen-containing seven-membered heterocyclic compounds associated with a wide range of biological activities . Scientists have been actively involved in the synthesis, reactions, and biological evaluation of 1,4-diazepines for decades .Applications De Recherche Scientifique

Biocatalytic Synthesis

1-Hexyl-1,4-diazepane can be synthesized through an enzymatic intramolecular asymmetric reductive amination process . This process involves the use of enantiocomplementary IREDs for the synthesis of chiral 1,4-diazepanes . This method offers an effective way to construct chiral 1,4-diazepanes of pharmaceutical importance .

Anti-Microbial Activity

1,4-Diazepine linked piperidine derivatives, which can be synthesized from 1-Hexyl-1,4-diazepane, have shown significant anti-microbial activity . These compounds have been tested against gram-positive and gram-negative bacteria, with some compounds showing higher activity against all tested strains .

Versatile Reagent in Chemical Synthesis

In the broader realm of chemical synthesis, 1-Hexyl-1,4-diazepane serves as a versatile reagent and building block . Its distinct chemical properties enable researchers to explore the creation of novel compounds with tailored characteristics, such as improved stability, reactivity, or selectivity .

Quantum Chemical Modelling

1-Hexyl-1,4-diazepane and its derivatives can be used in quantum chemical modelling . DFT computations can be used to optimize the molecular geometry of these compounds at the B3LYP/6-31G (d, p) theoretical level .

Molecular Docking

1-Hexyl-1,4-diazepane and its derivatives can also be used in molecular docking studies . These studies can be used to assess the interaction of these compounds with target proteins, providing valuable insights into their potential therapeutic applications .

Synthesis of 1,4-Oxazepane and 1,4-Diazepane Cores

1-Hexyl-1,4-diazepane can be used in the synthesis of 1,4-oxazepane and 1,4-diazepane cores . These cores are important structural units in many pharmaceutical compounds .

Orientations Futures

1-Hexyl-1,4-diazepane and other diazepines have significant importance due to their biological activities . They could be explored for potential use in the pharmaceutical industries . Furthermore, the development of diverse compounds with lead-like molecular properties, such as 1-Hexyl-1,4-diazepane, has been framed as a major challenge for synthetic chemists .

Mécanisme D'action

Target of Action

It is known that diazepine compounds, which include 1,4-diazepanes, often interact with the gamma-aminobutyric acid (gaba) neurotransmitter system . This system plays a crucial role in reducing neuronal excitability throughout the nervous system .

Mode of Action

Diazepines typically enhance the activity of gaba, an inhibitory neurotransmitter . This enhancement leads to increased inhibition of neuronal activity, resulting in effects such as sedation, muscle relaxation, and reduction of anxiety .

Biochemical Pathways

Diazepines generally influence the gabaergic pathway . By enhancing GABA activity, these compounds increase the influx of chloride ions into neurons, making them less excitable and thereby exerting a calming effect on the nervous system .

Pharmacokinetics

Diazepines are generally well-absorbed and widely distributed in the body . They are primarily metabolized in the liver and excreted via the kidneys .

Result of Action

Diazepines typically increase the frequency of chloride channel opening events, leading to hyperpolarization of the neuron and thus a decrease in neuronal excitability . This results in various physiological effects, including sedation, muscle relaxation, and anxiolytic effects .

Propriétés

IUPAC Name |

1-hexyl-1,4-diazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2/c1-2-3-4-5-9-13-10-6-7-12-8-11-13/h12H,2-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLEJIWBZBJQLRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1CCCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

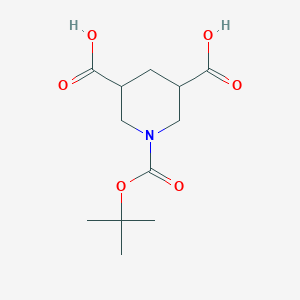

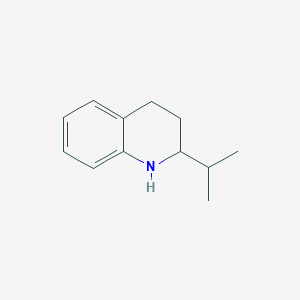

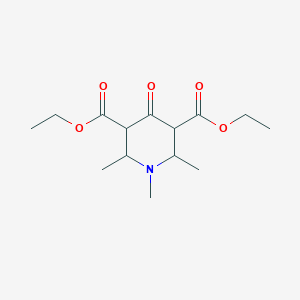

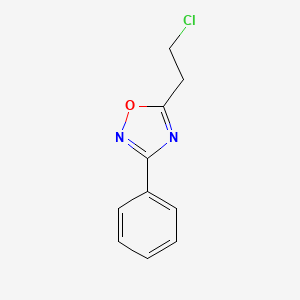

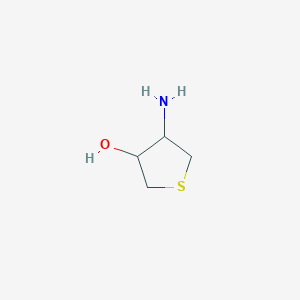

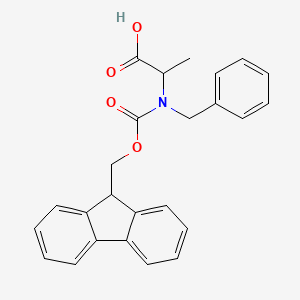

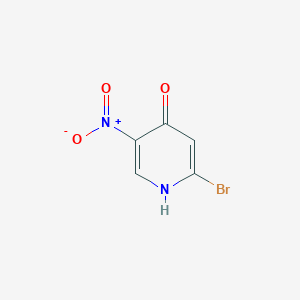

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

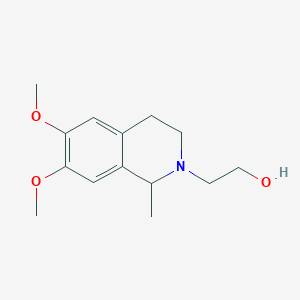

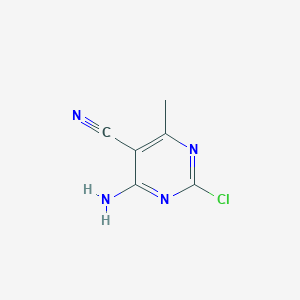

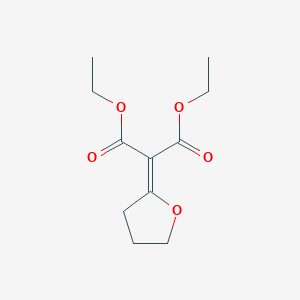

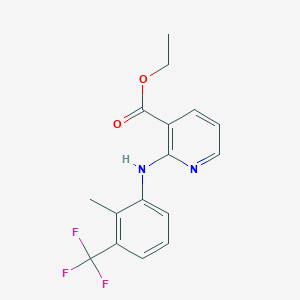

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.